Computed logP and TPSA Comparison: 3-Amino-5-bromo-4-(methylamino)benzonitrile vs. 3-Amino-4-bromo-5-methylbenzonitrile
The target compound exhibits a computed XLogP of 1.6 and a topological polar surface area (TPSA) of 61.8 Ų, compared with an XLogP of 2.0 and TPSA of 49.8 Ų for the close analog 3-amino-4-bromo-5-methylbenzonitrile [1][2]. The 0.4‑unit reduction in logP and 12.0 Ų increase in TPSA predict lower passive membrane permeability and higher aqueous solubility for the target compound, which can favor oral bioavailability and reduce non‑specific protein binding in biological assays [3].
| Evidence Dimension | Computed logP and TPSA (drug‑likeness surrogates) |
|---|---|
| Target Compound Data | XLogP = 1.6, TPSA = 61.8 Ų |
| Comparator Or Baseline | 3‑Amino‑4‑bromo‑5‑methylbenzonitrile: XLogP = 2.0, TPSA = 49.8 Ų |
| Quantified Difference | ΔXLogP = –0.4; ΔTPSA = +12.0 Ų |
| Conditions | PubChem‑computed XLogP3 and Cactvs TPSA (standardized algorithms) |
Why This Matters
A lower logP and higher TPSA can directly impact lead optimization decisions, as the target compound may better satisfy Lipinski and CNS MPO criteria than its methyl‑substituted analog.
- [1] PubChem Compound Summary for CID 74890440 (3-Amino-5-bromo-4-(methylamino)benzonitrile). https://pubchem.ncbi.nlm.nih.gov/compound/74890440 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 24748963 (3-Amino-4-bromo-5-methylbenzonitrile). https://pubchem.ncbi.nlm.nih.gov/compound/24748963 (accessed 2026-04-24). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
